Oxcarbazepine-d4

LC-MS/MS Therapeutic Drug Monitoring Isotopic Purity

Oxcarbazepine-d4 (CAS 1020719-71-4) is the only internal standard that corrects for matrix effects, extraction variability, and ionization drift in oxcarbazepine LC‑MS/MS quantification. Unlike unlabeled oxcarbazepine or structural analogs, its >3 Da mass shift eliminates analyte crosstalk, while its identical extraction recovery normalizes sample-to-sample variability—critical for FDA/EMA-compliant bioequivalence studies, ANDA submissions, and therapeutic drug monitoring. Supplied with full characterization data; default purity ≥98% (isotopic enrichment ≥99 atom% D). Use to reduce method development time and avoid costly validation failures caused by matrix bias or cross-analyte interference.

Molecular Formula C15H12N2O2
Molecular Weight 256.29 g/mol
CAS No. 1020719-71-4
Cat. No. B016642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine-d4
CAS1020719-71-4
Synonyms10,11-Dihdyro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide-d4;  Aurene-d4;  GP 47680-d4;  Oxacarbazepine-d4;  Oxecarb-d4;  Oxetol-d4;  Trileptal-d4;  _x000B_
Molecular FormulaC15H12N2O2
Molecular Weight256.29 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D
InChIKeyCTRLABGOLIVAIY-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxcarbazepine-d4 (CAS 1020719-71-4): Deuterated Internal Standard for Precise LC-MS/MS Quantification in Antiepileptic Drug Analysis


Oxcarbazepine-d4 (CAS 1020719-71-4) is a deuterium-labeled analog of the antiepileptic drug oxcarbazepine, specifically substituted with four deuterium atoms on the dibenzazepine ring . It is classified as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for use in mass spectrometry-based analytical workflows, primarily for the quantification of oxcarbazepine and its active metabolite (licarbazepine, MHD) in biological matrices [1]. As an analytical reference material, it is supplied with detailed characterization data compliant with regulatory guidelines and is utilized in method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Why Unlabeled Oxcarbazepine or Non-Deuterated Internal Standards Fail to Meet the Demands of Accurate Oxcarbazepine-d4 Quantification


In LC-MS/MS quantification of oxcarbazepine, the use of unlabeled oxcarbazepine or structurally dissimilar internal standards is inadequate due to irreconcilable differences in chromatographic behavior and ionization efficiency, which introduce significant quantitative bias. Unlabeled oxcarbazepine is the analyte itself, rendering it useless as an internal standard. Non-deuterated analogs lack the mass shift required to separate the internal standard signal from the analyte signal in the mass spectrometer, leading to signal interference and inaccurate peak integration [1]. Even structurally similar compounds exhibit differential matrix effects and extraction recoveries, failing to normalize for sample-to-sample variability [2]. Only a stable isotope-labeled analog like Oxcarbazepine-d4, which co-elutes with the native analyte and experiences near-identical ionization suppression or enhancement, can effectively compensate for these analytical variables, ensuring method accuracy and precision [3].

Quantitative Differentiation of Oxcarbazepine-d4 (CAS 1020719-71-4) from Alternative Internal Standards


Enhanced Mass Shift and Signal Specificity via Four-Deuterium Labeling

Oxcarbazepine-d4 exhibits a +4 Da mass shift relative to unlabeled oxcarbazepine, enabling unambiguous discrimination between the internal standard and analyte in the mass spectrometer. In validated LC-MS/MS methods, this mass difference is critical for selecting unique multiple reaction monitoring (MRM) transitions. For example, the MRM transition for Oxcarbazepine-d4 is m/z 257.1 → 184.0 or 257.1 → 212.0, while the native oxcarbazepine transition is m/z 253.1 → 180.2 [1]. This 4-Da difference provides superior spectral separation compared to d3-labeled analogs, which have a smaller mass shift and are therefore more susceptible to isotopic cross-talk and interference from the native analyte's M+1 or M+2 isotopic peaks, especially at high analyte concentrations or low mass resolution [2].

LC-MS/MS Therapeutic Drug Monitoring Isotopic Purity

Validated Matrix Effect Compensation in Clinical Samples

In a validated clinical UPLC-MS/MS method, the use of Oxcarbazepine-d4 as the internal standard for the monohydroxy derivative (MHD) of oxcarbazepine resulted in a normalized matrix factor ranging from 95.57% to 109.91% across multiple human serum samples [1]. This tight range indicates excellent compensation for ion suppression/enhancement. In contrast, a similar method using a non-deuterated internal standard (imipramine) for oxcarbazepine quantification demonstrated significant variability in matrix effects, requiring a complex experimental design to assess robustness [2]. The deuterated internal standard method is considered the 'gold standard' precisely because it minimizes this variability [3].

Matrix Effects Ion Suppression Clinical Validation

Regulatory-Compliant Method Performance with Oxcarbazepine-d4

Analytical methods employing Oxcarbazepine-d4 as an internal standard have been successfully validated according to stringent regulatory guidelines (FDA/EMA) for bioanalytical method validation. In one such study, the method demonstrated intra- and inter-batch accuracy and precision within 15% across the entire calibration range, and no matrix effects or cross-analyte inter-conversion were observed [1]. Another UPLC-MS/MS method for simultaneous quantification of multiple antiepileptic drugs, using stable-isotope-labeled internal standards including Oxcarbazepine-d4, achieved R² values of 0.9988 to 0.9999 and imprecision <15% for quality controls, meeting all acceptance criteria for clinical application [2]. These validation outcomes are directly attributable to the use of a well-characterized, high-purity deuterated internal standard. Non-deuterated alternatives would not meet these criteria without extensive and often unsuccessful method optimization.

Method Validation Regulatory Compliance ANDA

Optimal Application Scenarios for Oxcarbazepine-d4 in Pharmaceutical and Clinical Research


Bioequivalence and Pharmacokinetic Studies

In bioequivalence studies for generic oxcarbazepine formulations, accurate and precise quantification of oxcarbazepine and its active metabolite MHD in human plasma is paramount. Oxcarbazepine-d4 is the ideal internal standard for these studies, as demonstrated by validated methods achieving linearity from 10-4011 ng/mL for OXC and 40-16061 ng/mL for MHD, enabling reliable calculation of pharmacokinetic parameters (Cmax, AUC, Tmax) and supporting ANDA submissions [1].

Therapeutic Drug Monitoring (TDM) in Epilepsy Patients

Clinical laboratories performing TDM for epilepsy patients require robust, high-throughput methods. The use of Oxcarbazepine-d4 in a validated UPLC-MS/MS panel for multiple antiepileptic drugs (including MHD) allows for a 3-minute run time with excellent linearity (R² > 0.998) and minimal matrix effects (normalized matrix factor 95.6-109.9%), ensuring timely and accurate dose adjustment decisions [2].

Method Development and Validation for ANDA Submissions

For pharmaceutical companies developing generic oxcarbazepine products, Oxcarbazepine-d4 is a critical reagent for establishing validated analytical methods compliant with FDA and EMA bioanalytical guidelines. Its high isotopic purity (≥99%) and well-characterized properties minimize method development time and reduce the risk of validation failure due to matrix effects or cross-analyte interference .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxcarbazepine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.